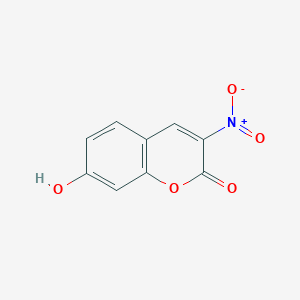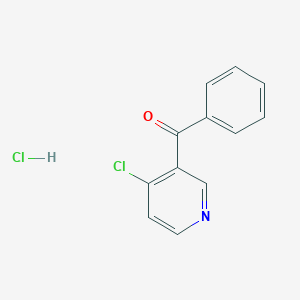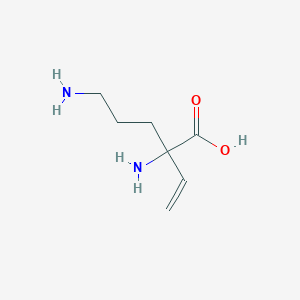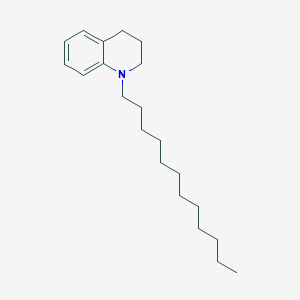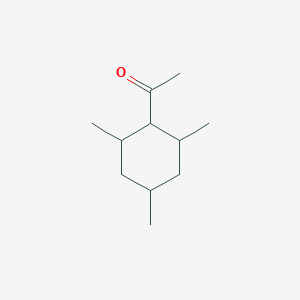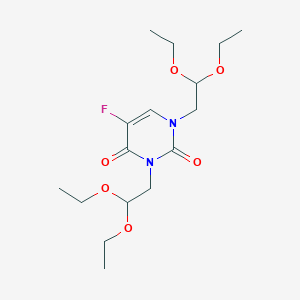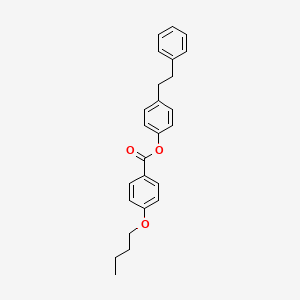
4-(2-Phenylethyl)phenyl 4-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylethyl)phenyl 4-butoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound features a benzene ring substituted with a phenylethyl group and a butoxybenzoate ester group. Aromatic esters are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)phenyl 4-butoxybenzoate typically involves the esterification of 4-(2-Phenylethyl)phenol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenylethyl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-(2-Phenylethyl)phenyl 4-butoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Phenylethyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its aromatic ester structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Phenylethyl)phenol: Lacks the butoxybenzoate ester group.
4-Butoxybenzoic acid: Lacks the phenylethyl-substituted benzene ring.
4-(2-Phenylethyl)benzoic acid: Contains a carboxylic acid group instead of the ester group.
Uniqueness
4-(2-Phenylethyl)phenyl 4-butoxybenzoate is unique due to its combination of a phenylethyl-substituted benzene ring and a butoxybenzoate ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
111916-19-9 |
|---|---|
Formule moléculaire |
C25H26O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[4-(2-phenylethyl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C25H26O3/c1-2-3-19-27-23-17-13-22(14-18-23)25(26)28-24-15-11-21(12-16-24)10-9-20-7-5-4-6-8-20/h4-8,11-18H,2-3,9-10,19H2,1H3 |
Clé InChI |
DLQPEXKYCDNQLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



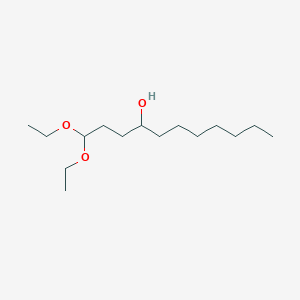
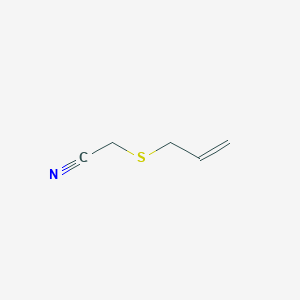
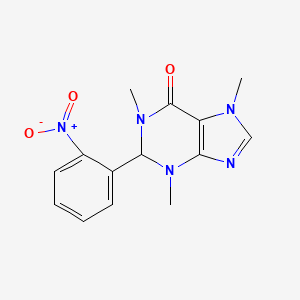
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
